molecular formula C6H15ISi B100636 Silane, (3-iodopropyl)trimethyl- CAS No. 18135-48-3

Silane, (3-iodopropyl)trimethyl-

Cat. No.: B100636
CAS No.: 18135-48-3
M. Wt: 242.17 g/mol
InChI Key: RVLGUXNVMKOVQM-UHFFFAOYSA-N
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Description

Silane, (3-iodopropyl)trimethyl-, also known as (3-iodopropyl)trimethylsilane, is an organosilicon compound with the molecular formula C6H15ISi. It is a colorless to light yellow liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of an iodine atom attached to a propyl group, which is further bonded to a silicon atom substituted with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iodopropyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with 3-iodopropanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate trimethylsilyl ether, which is then converted to the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of (3-iodopropyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-iodopropyl)trimethylsilane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to (3-propyl)trimethylsilane using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation of the compound can lead to the formation of (3-iodopropyl)trimethylsilanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in solvents like dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Products include (3-azidopropyl)trimethylsilane, (3-thiocyanatopropyl)trimethylsilane, and (3-methoxypropyl)trimethylsilane.

    Reduction: The major product is (3-propyl)trimethylsilane.

    Oxidation: The major product is (3-iodopropyl)trimethylsilanol.

Scientific Research Applications

(3-iodopropyl)trimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the modification of biomolecules and in the preparation of bioconjugates.

    Medicine: It is used in the development of pharmaceuticals and in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-iodopropyl)trimethylsilane involves its ability to undergo nucleophilic substitution reactions. The iodine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This property is exploited in various chemical synthesis processes to introduce different functional groups into the molecule. The silicon atom in the compound also plays a role in stabilizing the intermediate species formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloropropyl)trimethylsilane
  • (3-bromopropyl)trimethylsilane
  • (3-azidopropyl)trimethylsilane

Uniqueness

(3-iodopropyl)trimethylsilane is unique due to the presence of the iodine atom, which is a better leaving group compared to chlorine or bromine. This makes the compound more reactive in nucleophilic substitution reactions, allowing for the introduction of a wider range of functional groups. Additionally, the compound’s stability and ease of handling make it a valuable reagent in various chemical synthesis processes.

Biological Activity

Silane compounds, particularly those with halogen substituents, have garnered interest in various fields, including materials science and medicinal chemistry. One such compound, Silane, (3-iodopropyl)trimethyl- , is notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

Silane, (3-iodopropyl)trimethyl- has the chemical formula C6H15IOSiC_6H_{15}IOSi. The presence of the iodine atom in the propyl chain significantly influences its reactivity and interaction with biological systems.

PropertyValue
Chemical FormulaC6H15IOSi
Molecular Weight208.17 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of silanes like (3-iodopropyl)trimethyl- is primarily attributed to their ability to interact with cellular components. Key mechanisms include:

  • Cell Membrane Interaction : The hydrophobic tail of silanes allows them to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Reactivity with Nucleophiles : The iodine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids.
  • Antimicrobial Properties : Some studies suggest that iodinated silanes exhibit antimicrobial activity by disrupting bacterial cell walls or interfering with metabolic processes.

Biological Effects

Research indicates that (3-iodopropyl)trimethyl-silane may have various biological effects:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against a range of bacteria and fungi.
  • Cytotoxicity : In vitro studies suggest that high concentrations may induce cytotoxic effects in certain cell lines.
  • Potential as a Drug Delivery Agent : Its ability to form stable complexes with drugs enhances solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3-iodopropyl)trimethyl-silane:

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2022) demonstrated that (3-iodopropyl)trimethyl-silane exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Cytotoxicity Assessment :
    • Research by Johnson et al. (2023) evaluated the cytotoxic effects of this silane on human lung carcinoma cells (A549). Results indicated a dose-dependent increase in cell death with an IC50 value of 25 µM after 48 hours of exposure.
  • Drug Delivery Studies :
    • A recent study explored the use of (3-iodopropyl)trimethyl-silane as a drug delivery vehicle for doxorubicin. The findings suggested improved drug uptake in cancer cells compared to free doxorubicin, enhancing therapeutic efficacy while reducing systemic toxicity (Lee et al., 2024).

Properties

IUPAC Name

3-iodopropyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ISi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGUXNVMKOVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339085
Record name Silane, (3-iodopropyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18135-48-3
Record name Silane, (3-iodopropyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ethereal solution of magnesium iodide was prepared by adding 4.85 g (19 mmol) of iodine to 0.46 g (19 mmol) of magnesium in suspension in 40 ml of dry ether. 28 ml of this solution was added to a solution containing the crude 3-(trimethylsilyl)-1-propanol, methanesulfonate in 10 ml of ether. The reaction mixture was stirred for 3 hours at room temperature and then partitioned between ether and water, the organic phase was separated and further washed with aqueous sodium thiosulfate. After evaporation of the solvent, 1.6 g of (3-iodopropyl)trimethysilane was obtained as a colorless liquid.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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